N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide
Description
N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide is an acetamide derivative featuring a 2-methylindole moiety linked to a furylmethyl group via an acetamide bridge. Its structure combines aromatic indole and furan rings, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-12-9-13-5-2-3-7-15(13)18(12)11-16(19)17-10-14-6-4-8-20-14/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
XXIDOBSDEFIVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-furylmethylamine and 2-methyl-1H-indole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: The industrial production of N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry:
Material Science:
Polymer Chemistry: Used as a monomer or co-monomer in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(2-methyl-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and indole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Comparable Indole Acetamides
Key Observations:
- Substituent Position : The target compound’s 2-methyl group at indole position 1 distinguishes it from analogs with substitutions at position 3 (e.g., ). Positional differences influence electronic properties and binding interactions.
- Functional Groups : Bromo and formyl groups in ’s analog increase molecular weight and reactivity compared to the target compound, which lacks halogenation .
Key Observations:
- Synthesis : The target compound likely employs standard acetamide coupling (), whereas uses specialized acrylation methods.
- Lipophilicity : The furylmethyl group reduces LogP compared to phenyl-containing analogs (: LogP ~4.1), enhancing aqueous solubility .
- Thermal Stability : Halogenated analogs () exhibit higher melting points due to increased molecular rigidity .
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